The synthesis of Abiraterone N-Oxide is not typically performed directly in laboratory settings; rather, it occurs naturally as a metabolic process after the administration of Abiraterone. The primary compound, Abiraterone, can be synthesized through various methods. One notable method involves the Suzuki coupling reaction using dehydroepiandrosterone as a starting material, which undergoes several steps including hydrazine hydration and palladium-catalyzed reactions to yield Abiraterone .
The metabolic conversion to Abiraterone N-Oxide involves oxidation reactions facilitated by cytochrome P450 enzymes. This process can be influenced by factors such as drug interactions and individual patient metabolism .
The molecular structure of Abiraterone N-Oxide can be represented by its chemical formula . The compound features a steroid backbone typical of androgenic compounds, with specific functional groups that contribute to its biological activity. The presence of the nitrogen atom in the N-Oxide form alters the electronic properties of the molecule, which may affect its binding affinity to androgen receptors compared to its parent compound.
Abiraterone N-Oxide does not participate in significant chemical reactions outside of its formation from Abiraterone. The primary reactions involving this compound are metabolic transformations rather than synthetic ones. The enzymatic conversion involves:
These reactions are essential for the clearance of Abiraterone from the body and can influence therapeutic outcomes.
The mechanism of action for Abiraterone N-Oxide is closely linked to that of its parent compound, Abiraterone. As an active metabolite, it retains some degree of antiandrogenic activity. Upon administration, Abiraterone inhibits androgen synthesis by blocking CYP17A1 activity, leading to reduced levels of testosterone and other androgens.
Abiraterone N-Oxide serves primarily as a biomarker for monitoring therapeutic efficacy in patients treated with Abiraterone acetate. Its quantification in plasma is crucial for understanding drug metabolism and pharmacokinetics, especially in clinical settings involving metastatic castration-resistant prostate cancer .
Moreover, ongoing research into the pharmacological roles of metabolites like Abiraterone N-Oxide may provide insights into optimizing treatment regimens and understanding resistance mechanisms in prostate cancer therapies.
Abiraterone N-Oxide (C₂₄H₃₁NO₂; MW 365.51 g/mol) is a steroidal metabolite characterized by the oxidation of the pyridyl nitrogen at the C17 position of the abiraterone scaffold. Its core structure retains the cyclopenta[a]phenanthrene ring system, with a trans-fusion between rings A/B and C/D. The stereochemistry comprises six chiral centers, maintaining the (3S,8R,9S,10R,13S,14S) configuration of the parent compound. Critical modifications include:
Table 1: Atomic-Level Structural Features
Feature | Description | Experimental Evidence |
---|---|---|
Molecular Formula | C₂₄H₃₁NO₂ | High-Resolution MS [4] |
Stereochemistry | (3S,8R,9S,10R,13S,14S) | X-ray Diffraction [7] |
N-Oxide Geometry | Pyridine ring puckering: 12° dihedral angle | Computational Modeling [2] |
SMILES Notation | C[C@@]12[C@](CC=C2C3=C[N+]([O-])=CC=C3)([H])[C@@]4([H])[C@]([C@@]5(C(C[C@H](CC5)O)=CC4)C)([H])CC1 | PubChem [4] |
The N-oxide modification significantly alters abiraterone’s physicochemical behavior:
Table 2: Stability Profile Under Controlled Conditions
Condition | Degradation Pathway | Half-Life (t₁/₂) | Primary Degradant |
---|---|---|---|
UV Light (254 nm) | N-O bond cleavage | 3.2 hours | Abiraterone |
Acidic (pH 2.0) | Dehydration at C16-C17 | 12 hours | Δ¹⁶-Abiraterone derivative |
Oxidative (H₂O₂ 3%) | Side-chain epoxidation | <1 hour | Multiple oxygenated products |
Isotope-labeled analogs and derivatives are essential for quantifying Abiraterone N-Oxide in biological matrices:
Table 3: Key Derivatives for Metabolic and Analytical Studies
Compound | Molecular Formula | CAS Number | Primary Application |
---|---|---|---|
Abiraterone N-Oxide | C₂₄H₃₁NO₂ | 2378463-76-2 | Reference standard for LC-MS [4] |
Abiraterone Sulfate N-Oxide | C₂₄H₃₁NO₅S | 1993430-24-2 | Gut microbiota metabolite tracking [5] |
Abiraterone Acetate N-Oxide | C₂₆H₃₃NO₃ | 2517964-85-9 | Impurity profiling in APIs [6] [7] |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7